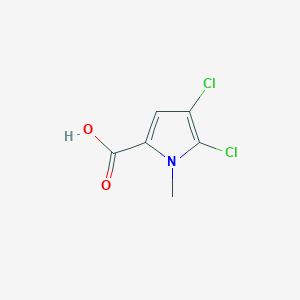

4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Contextualization within Halogenated Pyrrole (B145914) Chemistry

Halogenation is a fundamental transformation in pyrrole chemistry that significantly modifies the electronic and steric properties of the pyrrole ring. acs.org The introduction of halogen atoms, such as chlorine, can enhance the biological activity of pyrrole-containing molecules and provide synthetic handles for further functionalization. acs.orgacs.org Pyrroles can be halogenated to produce a variety of mono- and polyhalogenated derivatives. wikipedia.org The specific placement of halogens on the pyrrole ring is crucial for the desired chemical and biological properties. acs.org

In the case of 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid, the presence of chlorine atoms at the 4 and 5 positions makes the pyrrole ring electron-deficient, which influences its reactivity in electrophilic aromatic substitution reactions. The N-methylation further modifies the electronic nature of the ring and prevents reactions at the nitrogen atom. wikipedia.org

Significance as a Pyrrole Building Block in Organic Synthesis

Halogenated pyrroles, including this compound, are valuable building blocks in organic synthesis, particularly in the field of medicinal chemistry. acs.orgresearchgate.net These compounds serve as precursors for the synthesis of more complex molecules with a wide range of biological activities. researchgate.net

The chlorine atoms on the pyrrole ring of this compound can be substituted or used in cross-coupling reactions to introduce new functional groups, allowing for the construction of diverse molecular architectures. acs.org The carboxylic acid group at the 2-position provides a convenient point for amide bond formation and other modifications. researchgate.net The utility of similar halogenated pyrrole building blocks has been demonstrated in the synthesis of nanomolar inhibitors of bacterial DNA gyrase B. acs.org

Historical Development of Pyrrole-2-carboxylic Acid Research Relevant to this compound

Pyrrole-2-carboxylic acid was first synthesized over a century ago. Its biological significance was recognized more recently, being identified as a degradation product of sialic acids and a derivative of D-hydroxyproline isomer oxidation. Research into pyrrole-2-carboxylic acid and its derivatives has been driven by their presence in numerous natural products and their potential as therapeutic agents. nih.govnih.gov

The development of synthetic methods to introduce halogens onto the pyrrole ring has been a significant area of research. quimicaorganica.org This has led to the availability of a wide range of halogenated pyrrole building blocks, including dichlorinated derivatives. The synthesis and application of these halogen-doped pyrroles have become increasingly important for developing new bioactive compounds. acs.orgresearchgate.net The specific compound, this compound, is a result of this ongoing research into the functionalization of the pyrrole nucleus to create molecules with tailored properties for various applications in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2/c1-9-4(6(10)11)2-3(7)5(9)8/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTNNBPECCEHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106116-22-7 | |

| Record name | 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Dichloro 1 Methyl 1h Pyrrole 2 Carboxylic Acid and Its Precursors

De Novo Synthesis Approaches

De novo synthesis involves the assembly of the pyrrole (B145914) ring from acyclic precursors. This strategy offers the potential for high convergency and control over substituent placement by incorporating the required functional groups into the starting materials before cyclization.

Strategies for Pyrrole Ring Formation with Integrated Chlorination

Constructing the dichlorinated pyrrole ring directly is a complex challenge. While many classical pyrrole syntheses exist, such as the Paal-Knorr or van Leusen reactions, integrating the specific 4,5-dichloro substitution pattern during the initial ring formation is not commonly documented in standard chemical literature. organic-chemistry.orgnih.gov

A notable example of integrated chlorination is found in the biosynthesis of the antifungal agent pyoluteorin, which contains a 4,5-dichloropyrrole moiety. nih.gov In this biological pathway, the dichlorination occurs after the pyrrole ring has been formed and is tethered to a carrier protein. The FADH2-dependent halogenase PltA catalyzes sequential chlorination, first at the C-5 position and subsequently at the C-4 position of the pyrrolyl-S-PltL intermediate. nih.gov This enzymatic approach demonstrates a highly regioselective, integrated synthesis where chlorination is a key step in the elaboration of the core scaffold.

Chemically, achieving such integrated chlorination could theoretically involve using chlorinated building blocks in a cyclization reaction. Another approach involves the reaction of certain pyrroles with dichlorocarbene, though this often leads to ring expansion to form 3-chloropyridines rather than dichlorinated pyrroles. rsc.org

Introduction of the N-Methyl Moiety

The N-methyl group can be introduced by using a methylated amine in the ring-forming reaction (e.g., the Paal-Knorr synthesis) or by alkylating the pyrrole nitrogen after the ring has been formed. organic-chemistry.org Traditional methods for N-methylation often involve the use of a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to deprotonate the pyrrole nitrogen, followed by reaction with an electrophilic methyl source like methyl iodide or dimethyl sulfate (B86663). acs.orgresearchgate.net

More contemporary and "green" methodologies have been developed for the N-methylation of electron-deficient pyrroles, which are relevant due to the electron-withdrawing nature of the chloro- and carboxyl- substituents. acs.org One such method employs dimethyl carbonate (DMC) as the methylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org This approach avoids the use of toxic and hazardous reagents like methyl halides. acs.org

Table 1: Comparison of N-Methylation Methods for Pyrrole Scaffolds

| Method | Methylating Agent | Base/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Alkylation | Methyl iodide (MeI), Dimethyl sulfate (DMS) | Strong bases (e.g., NaH, KH, KOH) | Anhydrous solvents (e.g., DMF, DMSO) | High reactivity, well-established | Use of toxic/hazardous reagents, requires stoichiometric strong base |

| Green Methylation | Dimethyl carbonate (DMC) | Catalytic DABCO | Heated in DMF/DMC mixture | Environmentally benign, safer reagents | May require higher temperatures and longer reaction times |

| Phase-Transfer Catalysis | Alkyl halides | NaOH/KOH | Biphasic system with a phase-transfer catalyst | Mild conditions, avoids strong bases in anhydrous solvents | Catalyst may be required |

Carboxylation and Functional Group Interconversions

The introduction of the carboxylic acid group at the C-2 position is a critical step. This can be achieved through various methods, including the carboxylation of a pre-formed pyrrole ring or by using precursors that already contain the carboxylate functionality or a group that can be converted to it.

Direct carboxylation of pyrrole can be accomplished enzymatically, as demonstrated by the reversible action of pyrrole-2-carboxylate decarboxylase. wikipedia.orgacs.org Chemical methods include the reaction of pyrrole with carbon dioxide under pressure in the presence of a base. researchgate.net An alternative synthesis route produces alkyl 1H-pyrrole-2-carboxylates in high yield by reacting 1-methyl-1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst. researchgate.net

Functional group interconversion provides another pathway. For instance, a trichloromethyl group at the C-2 position, which could be introduced via a Friedel-Crafts-type reaction, can be hydrolyzed to a carboxylic acid. Similarly, the oxidation of a 2-formyl group (an aldehyde) or a 2-methyl group can yield the desired carboxylic acid. The haloform reaction, for example, converts a methyl ketone into a carboxylic acid, which could be applied if a 2-acetylpyrrole (B92022) intermediate is synthesized. masterorganicchemistry.com

Functionalization of Pre-existing Pyrrole Scaffolds

This approach is often more practical and involves the stepwise modification of a readily available pyrrole derivative, such as 1-methyl-1H-pyrrole-2-carboxylic acid or its ester. The key steps are the selective introduction of chlorine atoms at the C-4 and C-5 positions and the N-methylation of a dichlorinated intermediate.

Halogenation at C-4 and C-5 Positions of 1-Methyl-1H-pyrrole-2-carboxylic Acid Systems

The direct chlorination of the pyrrole ring is heavily influenced by the directing effects of the existing substituents. The carboxyl group at C-2 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. Despite this, direct halogenation is feasible and is a primary method for producing chlorinated pyrroles.

A documented synthesis involves the direct chlorination of pyrrole-2-carboxylic acid in acetic acid with two molar equivalents of chlorine, which yields 4,5-dichloro-pyrrole-2-carboxylic acid. cdnsciencepub.com The electron-withdrawing nature of the carboxyl group directs the incoming electrophiles to the C-4 and C-5 positions.

Various chlorinating agents can be employed for this transformation. The choice of agent can affect the reactivity and selectivity of the reaction. google.com

Table 2: Common Chlorinating Agents for Pyrrole Systems

| Chlorinating Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Chlorine Gas | Cl₂ | Acetic acid or other inert solvents | Highly reactive, can lead to over-chlorination if not controlled. cdnsciencepub.comgoogle.com |

| Sulfuryl Chloride | SO₂Cl₂ | CCl₄ or other non-polar solvents, often at low temperatures | A common and effective reagent for chlorinating pyrroles. google.comnih.gov |

| N-Chlorosuccinimide | NCS | Acetonitrile, DMF, or chlorinated solvents | Milder and more selective than Cl₂ or SO₂Cl₂; often used to avoid side reactions. google.comnih.gov |

| Sodium Hypochlorite | NaOCl | Aqueous solution, often in a biphasic system | Can initially form N-chloropyrrole, which then rearranges. psu.edu |

The process can also be achieved via debrominative chlorination, where a 4,5-dibromopyrrole precursor is treated with a chlorinating agent to displace the bromine atoms with chlorine. google.com

N-Methylation Reactions of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid

If the synthetic route produces 4,5-dichloro-1H-pyrrole-2-carboxylic acid first, the final step is the introduction of the methyl group onto the pyrrole nitrogen. The presence of three electron-withdrawing groups (two chloro atoms and a carboxyl group) significantly decreases the nucleophilicity of the pyrrole nitrogen and increases its acidity.

Therefore, the N-methylation of this substrate requires conditions suitable for electron-deficient pyrroles. A strong base is typically necessary to deprotonate the N-H group, generating a pyrrolide anion that can then react with a methylating agent like methyl iodide. researchgate.net The green chemistry approach using dimethyl carbonate (DMC) with a catalytic base is also highly applicable to this electron-deficient system. acs.org Care must be taken, as some methylating conditions could potentially esterify the carboxylic acid group concurrently. acs.org

Catalytic Approaches in the Synthesis of Dichlorinated Pyrrole Carboxylic Acids

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of synthetic routes toward dichlorinated pyrrole carboxylic acids. Both metal- and non-metal-based catalytic systems have been explored for key transformations in these syntheses.

A significant catalytic approach involves the use of a catalytic amount of bromine to facilitate the chlorination of pyrrole rings, particularly those bearing electron-withdrawing groups which can be deactivated towards electrophilic substitution. In this method, a bromopyrrole intermediate may be formed in situ, which then undergoes a debrominative chlorination. This process allows for the introduction of chlorine atoms under milder conditions than direct chlorination might require, often leading to higher yields and purity of the desired chlorinated product. Chlorinating agents such as chlorine gas, sulfuryl chloride, and N-chlorosuccinimide are suitable for this catalytic process. google.com

Transition metal catalysis, particularly with palladium, is instrumental in the synthesis of more complex substituted pyrroles which can be precursors to the target molecule. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to construct aryl-pyrrole bonds. acs.org While not a direct method for the synthesis of the title compound, this catalytic strategy is vital for creating a diverse range of substituted pyrrole building blocks that can subsequently undergo chlorination and other functional group manipulations. The use of specific ligands, such as SPhos, has been shown to be effective in these coupling reactions. acs.org

Furthermore, enzymatic catalysis presents a highly selective method for the halogenation of pyrrole scaffolds. Flavin-dependent halogenases, such as PrnC, have demonstrated the ability to regioselectively chlorinate pyrrole substrates under mild, aqueous conditions. nih.gov This biocatalytic approach avoids the use of harsh and often toxic halogenating reagents and can prevent the formation of undesired polyhalogenated byproducts. nih.gov While the direct enzymatic synthesis of 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid has not been explicitly detailed, the principle of enzymatic halogenation offers a promising avenue for the development of more sustainable synthetic routes. nih.gov

| Catalytic Approach | Catalyst/Reagent | Substrate Type | Key Transformation | Ref. |

| Bromine-catalyzed Chlorination | Catalytic Br₂ with SO₂Cl₂ or NCS | Electron-deficient pyrroles | Debrominative chlorination | google.com |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ with SPhos ligand | Boronated pyrroles and aryl halides | C-C bond formation | acs.org |

| Biocatalytic Halogenation | Flavin-dependent halogenase (e.g., PrnC) | Pyrrole derivatives | Site-selective chlorination | nih.gov |

Green Chemistry Perspectives in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of halogenated organic compounds to minimize environmental impact and enhance safety. In the context of this compound synthesis, several strategies can be envisioned to create more sustainable processes.

One key area of focus is the replacement of traditional, often hazardous, chlorinating agents with more environmentally benign alternatives. Research into greener halogenation methods has explored the use of hydrogen peroxide as an oxidant in conjunction with a halide source. researchgate.net This approach can generate the electrophilic halogenating species in situ, avoiding the handling of highly reactive and corrosive reagents. Such methods often utilize greener solvents like water or ethanol, further enhancing the environmental profile of the synthesis. researchgate.net

Biocatalysis, as mentioned in the previous section, represents a cornerstone of green chemistry. The use of enzymes like halogenases for the chlorination of pyrroles operates under mild conditions (ambient temperature and neutral pH) in aqueous media, thereby eliminating the need for harsh reagents and organic solvents. nih.gov This high degree of selectivity also reduces the formation of byproducts, simplifying purification and minimizing waste. nih.gov

The development of photocatalytic methods also aligns with green chemistry principles. Visible-light-induced processes can offer catalyst-free approaches for certain transformations on the pyrrole ring. rsc.org While not directly applied to the chlorination for this specific molecule, the broader field of photochemistry is exploring greener activation methods that reduce reliance on thermal energy and harsh reagents. sciencedaily.com

| Green Chemistry Approach | Method/Reagent | Environmental Benefit | Potential Application | Ref. |

| Greener Halogenating Systems | Hydrogen peroxide as oxidant with halide source | Avoids hazardous reagents, uses greener solvents | Chlorination of the pyrrole ring | researchgate.net |

| Biocatalysis | Halogenase enzymes (e.g., PrnC) | Mild aqueous conditions, high selectivity, reduced waste | Regioselective chlorination of pyrrole precursors | nih.gov |

| Photocatalysis | Visible-light induction | Catalyst-free reactions, ambient conditions | Potential for C-H functionalization on the pyrrole ring | rsc.org |

Chemical Reactivity and Derivatization Strategies of 4,5 Dichloro 1 Methyl 1h Pyrrole 2 Carboxylic Acid

Functional Group Transformations on the N-Methyl Group

The N-methyl group in 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid is generally the least reactive functional group on the molecule under typical synthetic conditions. The C-H bonds of the methyl group are strong and unactivated, making them resistant to many chemical transformations. However, specific and often forcing conditions can be employed to modify this group.

C-H Activation and Functionalization: Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise inert C(sp³)-H bonds. Transition-metal-catalyzed C-H activation provides a potential pathway to introduce functionality onto the N-methyl group.

Catalytic Alkylation: Catalysts based on iridium, rhodium, or ruthenium can facilitate the alkylation of methyl groups on N-heteroarenes using alcohols as coupling partners through an auto-transfer hydrogenative (ATH) reaction. This process involves the initial dehydrogenation of the alcohol to an aldehyde, condensation with the N-methyl group (acting as a nucleophile after deprotonation), and subsequent reduction of the resulting enamine-type intermediate. Applying such a method could potentially convert the N-methyl group into an N-ethyl or larger N-alkyl chain.

Oxidative Transformations: While the pyrrole (B145914) ring itself is susceptible to oxidation, selective oxidation of the N-methyl group is challenging.

Metabolic Oxidation: In biological systems, cytochrome P450 enzymes are known to metabolize N-methyl groups on heterocycles, often leading to hydroxylation (N-CH₂OH). These hydroxylated intermediates can be unstable and may undergo further oxidation to an N-formyl group or elimination to form reactive electrophilic species. Mimicking this reactivity with chemical oxidants is difficult to control and may lead to a mixture of products, including ring-opened or degraded materials.

N-Demethylation: The removal of the N-methyl group to generate the corresponding N-H pyrrole is a synthetically useful transformation. This is a common challenge in the chemistry of alkaloids and other natural products.

Chemical N-Demethylation: Several methods exist for N-demethylation, although they often require harsh reagents. A common strategy involves oxidation of the tertiary amine to its N-oxide, followed by a Polonovski-type reaction or reduction with agents like FeSO₄. Other methods may employ chloroformates (e.g., Von Braun reaction) or other specialized reagents, but the compatibility of these methods with the other functional groups on the dichlorinated pyrrole ring would need to be carefully evaluated.

These transformations on the N-methyl group are not routine and would require significant optimization for the specific substrate, this compound.

Table 5: Potential Transformations of the N-Methyl Group

| Transformation | Method | Typical Reagents/Catalysts | Potential Product |

|---|---|---|---|

| C-H Alkylation | Auto-Transfer Hydrogenation | [Ir(cod)Cl]₂ or Ru/In catalyst, Alcohol (R-CH₂OH) | N-(CH₂CH₂-R)-substituted pyrrole |

| N-Demethylation | Oxidation/Reduction | 1. Oxidant (e.g., m-CPBA)2. Reducing Agent (e.g., FeSO₄) | 4,5-dichloro-1H-pyrrole-2-carboxylic acid |

Advanced Spectroscopic and Structural Characterization of 4,5 Dichloro 1 Methyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid, ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.

In ¹H NMR, the molecule is expected to show three distinct signals. The proton of the carboxylic acid group (-COOH) would appear as a broad singlet significantly downfield, typically in the range of 12-13 ppm, due to deshielding and hydrogen bonding. The N-methyl group (-NCH₃) protons would resonate as a singlet, likely between 3.5 and 4.0 ppm. The sole proton on the pyrrole (B145914) ring, at the C3 position, is anticipated to appear as a singlet in the region of 7.0-7.5 ppm. The electron-withdrawing effect of the adjacent chlorine atoms and the carboxyl group would shift this proton downfield compared to unsubstituted pyrrole.

In ¹³C NMR spectroscopy, six distinct signals would be expected, corresponding to each carbon atom in the molecule. The carboxyl carbon (-COOH) would be the most deshielded, appearing around 160-170 ppm. The carbons of the pyrrole ring would resonate in the aromatic region (110-140 ppm), with the chlorinated carbons (C4 and C5) showing shifts influenced by the halogen atoms. The N-methyl carbon would appear upfield, typically in the 30-40 ppm range.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 12.0 - 13.0 (broad s) | 160 - 170 |

| C3-H | 7.0 - 7.5 (s) | ~115 |

| N-CH₃ | 3.5 - 4.0 (s) | 30 - 40 |

| C2 | N/A | ~125 |

| C4 | N/A | ~120 |

| C5 | N/A | ~110 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For this compound, these methods would be particularly useful for confirming the presence of the carboxylic acid group and analyzing intermolecular interactions.

The FT-IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing between 2500 and 3300 cm⁻¹. This broadening is a characteristic result of strong hydrogen bonding between molecules, leading to the formation of dimers in the solid state. The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak, anticipated in the region of 1710-1760 cm⁻¹. libretexts.orgopenstax.org The presence of conjugation in the pyrrole ring may lower this frequency to the lower end of the range. libretexts.orgopenstax.org

Other significant absorptions would include C-H stretching of the methyl group and the pyrrole ring proton around 2900-3100 cm⁻¹, C-N stretching within the pyrrole ring, and C-Cl stretching vibrations, which are expected at lower frequencies (typically below 800 cm⁻¹).

Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, and the symmetric vibrations of the pyrrole ring are often more intense in Raman than in IR.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Weak | Very Broad, Strong |

| C-H stretch (aromatic and aliphatic) | 2900 - 3100 | Strong | Medium |

| C=O stretch | 1710 - 1760 | Medium | Strong |

| C=C and C-N ring stretching | 1400 - 1600 | Strong | Medium-Strong |

| C-O stretch | 1210 - 1320 | Medium | Strong |

| O-H bend (out-of-plane) | 900 - 960 | Weak | Broad, Medium |

| C-Cl stretch | < 800 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure for this compound is publicly available, predictions can be made based on the known structure of pyrrole-2-carboxylic acid. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (molecular formula C₆H₅Cl₂NO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, in a ratio of approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (loss of 45 Da) or CO₂ (loss of 44 Da). Another likely fragmentation would be the loss of a chlorine atom (35/37 Da) or HCl (36/38 Da).

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| ~193/195/197 | [C₆H₅Cl₂NO₂]⁺ | Molecular Ion ([M]⁺) |

| ~148/150/152 | [M - COOH]⁺ | Loss of carboxyl radical |

| ~149/151/153 | [M - CO₂]⁺ | Loss of carbon dioxide |

| ~158/160 | [M - Cl]⁺ | Loss of a chlorine radical |

Computational and Theoretical Investigations of 4,5 Dichloro 1 Methyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The geometry of the molecule is expected to be largely planar, a common feature for pyrrole (B145914) derivatives. nih.gov The bond lengths and angles would be influenced by the steric and electronic effects of the substituents. For instance, the C-Cl bonds will introduce specific electronic characteristics, and the N-methyl group will alter the geometry compared to an N-H pyrrole.

Table 1: Predicted General Geometric and Electronic Properties

| Property | Predicted Characteristic for 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Largely planar pyrrole ring with the carboxylic acid group potentially out of plane. | DFT studies on similar pyrrole carboxylic acids. nih.gov |

| Electronic Structure | Significant π-electron delocalization across the pyrrole ring, influenced by electron-withdrawing chlorine atoms. | General principles of aromaticity and substituent effects. |

| Bond Lengths | C-Cl bonds will be a key feature. C=C bonds within the ring will have partial double bond character. | Standard bond lengths and computational studies on halogenated heterocycles. |

| Dipole Moment | A significant dipole moment is expected due to the electronegative chlorine and oxygen atoms. | The parent pyrrole molecule has a dipole moment of 1.58 D. wikipedia.org |

Conformational Analysis and Energetics

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid group relative to the pyrrole ring. Rotation around the C2-C(OOH) single bond would lead to different conformers. DFT calculations on pyrrole-2-carboxylic acid have identified s-cis and s-trans conformations, where the C=O and N-H bonds are on the same or opposite sides, respectively. researchgate.net

For the N-methylated derivative, similar conformational possibilities exist. The relative energies of these conformers would dictate their population at a given temperature. The presence of the N-methyl group eliminates the possibility of N-H hydrogen bonding, which simplifies some aspects of the conformational analysis but also removes a potential stabilizing interaction. researchgate.net The steric hindrance between the methyl group and the carboxylic acid group might influence the preferred orientation.

Reaction Mechanism Studies of Synthetic Transformations

Computational studies are invaluable for understanding the mechanisms of reactions involving pyrrole derivatives. For instance, the synthesis of related compounds can be elucidated through theoretical calculations. While no specific reaction mechanism studies for the synthesis of this compound were found, computational chemistry could be applied to investigate potential synthetic routes.

One could, for example, model the chlorination of 1-methyl-1H-pyrrole-2-carboxylic acid to understand the regioselectivity and the transition states involved. Similarly, the hydrolysis of a corresponding ester to yield the carboxylic acid could be studied to determine the energy barriers and reaction intermediates.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, such as NMR and IR spectra, which are essential for compound characterization. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. ucm.es

For this compound, the predicted ¹H NMR spectrum would show a singlet for the methyl protons and a singlet for the remaining proton on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms. The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the C4 and C5 carbons being significantly affected by the attached chlorines.

Theoretical IR spectra can be calculated from the harmonic vibrational frequencies obtained from DFT calculations. researchgate.net The predicted IR spectrum for this molecule would exhibit characteristic peaks for the C=O stretching of the carboxylic acid, O-H stretching, C-Cl stretching, and various vibrations associated with the pyrrole ring.

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Key Features for this compound |

|---|---|

| ¹H NMR | Singlet for N-CH₃ protons, Singlet for C3-H proton. |

| ¹³C NMR | Signals for C2, C3, C4, C5, C=O, and N-CH₃ carbons. C4 and C5 signals shifted due to chlorine substitution. |

| IR | Strong C=O stretch (approx. 1680-1710 cm⁻¹), Broad O-H stretch (approx. 2500-3300 cm⁻¹), C-Cl stretches (approx. 600-800 cm⁻¹). |

Intermolecular Interactions and Self-Assembly (e.g., Dimer Formation)

Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. researchgate.net For this compound, the primary mode of self-assembly is expected to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.

While the N-methyl group prevents the formation of N-H···O hydrogen bonds that are observed in the parent pyrrole-2-carboxylic acid, the O-H···O interactions of the carboxylic acid dimer motif are expected to be the dominant intermolecular force. researchgate.net The strength of this interaction can be quantified through computational methods by calculating the dimer binding energy. Halogen bonding involving the chlorine atoms (C-Cl···O) could also play a role in the crystal packing and self-assembly, a phenomenon observed in other chlorinated pyrrole derivatives. researchgate.net

Biological Activity Investigations Mechanistic and in Vitro/non Human in Vivo Perspectives of 4,5 Dichloro 1 Methyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Mechanistic Studies on Molecular Targets (e.g., Bacterial DNA Gyrase, Topoisomerase IV)

Derivatives of pyrrole (B145914) carboxylic acids have been identified as potent inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair. mdpi.comnih.gov The inhibition of these enzymes leads to disruptions in DNA synthesis and ultimately, bacterial cell death. nih.gov

The primary mechanism of action for many pyrrole-based inhibitors is the competitive inhibition of the ATP-binding site on the GyrB subunit of DNA gyrase and the corresponding ParE subunit of topoisomerase IV. mdpi.comnih.govnih.gov By occupying the ATP-binding pocket, these compounds prevent the conformational changes necessary for the enzyme's catalytic cycle, which involves DNA cleavage, strand passage, and re-ligation. mdpi.com

For instance, a class of inhibitors known as N-phenylpyrrolamides, which incorporate a dichlorinated methyl-substituted pyrrole ring, have demonstrated potent inhibition of E. coli DNA gyrase. nih.gov The development of 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid led to a potent gyrase inhibitor with excellent activity. nih.gov Molecular docking studies have helped to visualize the binding conformations of these derivatives within the active site of DNA gyrase, confirming their interaction with key amino acid residues. researchgate.net This targeted inhibition of essential bacterial enzymes forms the basis of their antibacterial potential. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrole Carboxylic Acid Derivatives

The biological activity of pyrrole carboxylic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and spectrum of activity. researchgate.net

Key SAR findings for this class of compounds include:

Pyrrole Ring Substitution: Dihalogenation on the pyrrole heterocycle is considered a critical feature for intense antibacterial activity. nih.gov The specific nature and position of these halogens significantly influence potency.

Amide Linkage: Many potent derivatives are pyrrole-2-carboxamides, where substituents are attached via an amide bond. nih.gov Attaching bulky substituents to the carboxamide has been shown to greatly improve anti-tuberculosis activity. nih.gov

N-Substitution: The group attached to the nitrogen atom of the pyrrole ring plays a vital role. For example, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the N-benzyl side chain was found to be important for inhibitory potency against metallo-β-lactamases. nih.gov

Aromatic Moieties: The addition of various phenyl and pyridyl groups, often with electron-withdrawing substituents, to the core structure can enhance bioactivity. nih.gov For instance, the presence of a 4-hydroxyphenyl ring in one series of derivatives appeared to be responsible for its antifungal activity against C. albicans. researchgate.net

Peripheral Groups: The 3-carbonitrile group and vicinal 4,5-diphenyl substituents on the pyrrole ring have been identified as important for the inhibitory potencies of certain derivatives. nih.gov

These SAR studies provide a rational basis for the design of new analogues with improved efficacy and targeted activity. nih.govnih.gov

In Vitro Antimicrobial Efficacy Against Model Organisms

Derivatives of pyrrole carboxylic acid have demonstrated a broad range of in vitro antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.govfarmaceut.org The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity: Many pyrrole derivatives show notable activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. nih.govfarmaceut.org Some compounds have also shown efficacy against the significant pathogen Mycobacterium tuberculosis. nih.govfarmaceut.org For example, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate was reported to have an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov In another study, a 4,5-dihydropyrazole derivative containing a dinitrobenzotrifluoride moiety exhibited potent activity against Gram-positive bacterial strains with an MIC of 0.39 μg mL⁻¹. researchgate.net Activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has also been observed, although often to a lesser extent compared to Gram-positive strains. nih.gov

Antifungal Activity: Certain pyrrole derivatives have also been evaluated for their antifungal properties against species like Candida albicans and Aspergillus niger. researchgate.netnih.gov In one study, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were tested against seven phytopathogenic fungi, with many displaying moderate to excellent activity. nih.gov For instance, compound 9m from this series showed higher antifungal activity against the tested fungi than the commercial fungicide boscalid. nih.gov

The table below summarizes representative in vitro antimicrobial data for various pyrrole derivatives.

| Compound Class | Organism | Activity (MIC/EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxylate Derivative (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | 0.7 | nih.gov |

| 4,5-Dihydropyrazole Derivative | Gram-positive bacteria | 0.39 | researchgate.net |

| 1,2,4-Oxadiazole Derivative (4f) | Rhizoctonia solani | 12.68 | mdpi.com |

| 1,2,4-Oxadiazole Derivative (4f) | Colletotrichum capsica | 8.81 | mdpi.com |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivative (15) | Staphylococcus spp. | 1.95 | mdpi.com |

In Vivo Studies in Non-Human Biological Systems

One notable example is the potent gyrase inhibitor 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid. This compound demonstrated excellent in vivo efficacy in murine dermal and thigh infection models against Gram-positive bacteria, including methicillin-resistant (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Another study on pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) identified a compound with good in vivo efficacy for treating drug-resistant tuberculosis. nih.gov These findings underscore the potential of this chemical class to translate from in vitro potency to in vivo effectiveness in treating bacterial infections.

Inhibition of Specific Cellular Pathways in Non-Human Cell Lines

Beyond their antimicrobial properties, certain derivatives of 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid have been investigated for their anti-proliferative effects on various cancer and non-cancer cell lines. These studies often focus on the inhibition of cell growth and the induction of apoptosis (programmed cell death).

Several studies have evaluated polysubstituted pyrrole analogues for their anti-proliferative activities against a panel of human cancer cell lines. nih.gov For example, certain pyrrolidine (B122466) derivatives demonstrated significant inhibitory effects on ten different cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 2.9 to 16 μM. nih.gov Further investigation revealed that one of these compounds induced cell cycle arrest at the G0/G1 phase and triggered time- and dose-dependent apoptosis in both HCT116 (colon cancer) and HL60 (leukemia) cells. nih.gov

The anti-proliferative activity has also been assessed in non-tumor cell lines, such as human keratinocytes (HaCaT), to determine selectivity. nih.gov In one study, novel pyrrole hydrazones showed a dose-dependent anti-proliferative effect on both non-tumor keratinocytes and SH-4 melanoma cells. nih.gov Notably, some of these compounds exhibited higher selectivity indices for tumor cells over keratinocytes compared to the standard chemotherapeutic agent Cisplatin, suggesting a potential therapeutic window. nih.gov Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione were found to be more effective against breast cancer cells (MCF-7) than the positive control doxorubicin. ekb.eg

The table below presents IC₅₀ values for representative pyrrole derivatives against various cell lines.

| Compound Class | Cell Line | Cell Type | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivative (3k) | HCT116 | Colon Carcinoma | 2.9 - 16 | nih.gov |

| Pyrrolidine Derivative (3k) | HL60 | Promyelocytic Leukemia | 2.9 - 16 | nih.gov |

| Pyrrole Hydrazone (1C) | SH-4 | Melanoma | 44.63 ± 3.51 | nih.gov |

| Pyrrole Hydrazone (1) | HaCaT | Keratinocyte (Non-tumor) | 9.64 ± 0.58 | nih.gov |

Role of Halogenation and N-Substitution in Modulating Bioactivity

The type and position of halogen atoms on the pyrrole ring, as well as the nature of the substituent on the ring's nitrogen atom, are critical determinants of biological activity. researchgate.net

Halogenation: The presence of halogens like chlorine and bromine is a recurring feature in many bioactive pyrrole derivatives. nih.gov Dihalogenation of the pyrrole ring is often associated with potent antibacterial activity. nih.gov The specific halogen atoms and their positions matter significantly. For example, in the development of N-phenylpyrrolamide DNA gyrase inhibitors, substituting a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole resulted in a twofold increase in activity against E. coli DNA gyrase. nih.gov This highlights that chlorine, in this specific arrangement, was more favorable for activity than bromine. Conversely, other studies on streptopyrroles have suggested that monochloride-substituted derivatives can exhibit more significant antibacterial activity than dichloride-substituted ones, possibly because excessive electron-withdrawing groups could lower the bioactivity of the electron-rich pyrrole system. nih.gov

N-Substitution: The substituent on the pyrrole nitrogen (N-1 position) directly influences the compound's properties and its interaction with biological targets. The synthesis of various N-substituted pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acids has been explored to generate diverse derivatives. tum.de SAR studies have shown that modifying the N-substituent can drastically alter antimicrobial potency. For instance, the presence of an N-benzyl group was found to be a key feature for the inhibitory activity of certain pyrrole derivatives against metallo-β-lactamases. nih.gov The strategic modification of this position is a common approach in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. researchgate.net

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Advanced Heterocyclic Systems

The 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid moiety serves as a foundational component for constructing a variety of advanced heterocyclic systems. The pyrrole (B145914) core is a privileged scaffold in medicinal chemistry, and the dichloro-substitution pattern offers unique electronic properties and steric handles that can be exploited in subsequent synthetic transformations. The carboxylic acid group at the C2 position is the primary site for elaboration, most commonly through amide bond formation, which links the pyrrole core to other cyclic or acyclic fragments.

Research has demonstrated the use of similar halogenated pyrrole building blocks in the synthesis of potent inhibitors of bacterial DNA gyrase B. nih.gov In these synthetic campaigns, the pyrrole-2-carboxylic acid is activated and coupled with various amine-containing fragments to produce complex molecules with significant biological activity. The N-methyl group on the pyrrole ring influences the molecule's conformation and solubility, which can be critical for its function in a larger molecular construct.

The general synthetic utility is highlighted by the conversion of the carboxylic acid to a carboxamide, a key structural motif found in numerous bioactive compounds. nih.gov This transformation is central to integrating the dichloropyrrole unit into larger, more complex heterocyclic structures, such as those designed to target specific enzymes or receptors.

Table 1: Representative Heterocyclic Systems Derived from Halogenated Pyrrole-2-Carboxylic Acid Scaffolds

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System | Application Area |

| Dichloro-pyrrole-2-carboxylic acid | Amide Coupling | Poly-heterocyclic Gyrase Inhibitor | Antibacterials |

| Bromo-pyrrole-2-carboxylic acid | Cyclization | Fused Pyrrolo-imidazole | Marine Natural Product Synthesis |

| Fluoro-pyrrole-2-carboxylic acid | Multi-step Synthesis | Pyrrole-containing Viral Polymerase Inhibitor | Antivirals |

Scaffold for the Development of Chemical Probes and Biological Tools

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds. This compound is well-suited for this role in the development of chemical probes and biological tools. mdpi.com Its rigid, planar structure provides a defined three-dimensional orientation for attached functional groups, which is essential for specific interactions with biological macromolecules like proteins and nucleic acids.

The carboxylic acid function is a versatile handle for conjugation. It can be readily converted to an activated ester (such as an N-hydroxysuccinimide ester) and subsequently reacted with primary amines on biomolecules or linker units. This allows for the covalent attachment of reporter groups (e.g., fluorophores, biotin) or reactive groups for target identification. The pyrrole-based framework itself is found in numerous molecules designed as minimalist secondary structure mimics, which can be used to probe protein-protein interactions. researchgate.net

The development of potent and selective inhibitors often relies on a central scaffold that can be systematically modified. The dichloropyrrole core has been identified as a promising scaffold for agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov By modifying the substituents on the core pyrrole structure, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds, demonstrating the scaffold's utility in creating tools for studying receptor biology.

Integration into Complex Natural Product Analogues

The pyrrole framework is a recurring motif in a vast array of marine natural products, many of which exhibit potent biological activities. chim.it These include compounds like the oroidins, ageliferins, and lamellarins. The total synthesis of these complex molecules and their analogues often relies on the use of pre-functionalized pyrrole building blocks.

This compound serves as a valuable starting material for creating analogues of these natural products. Synthetic chemists can leverage the existing dichlorination pattern to mimic the halogenation found in many marine alkaloids. The N-methyl group and the C2-carboxylic acid provide anchor points for constructing the intricate side chains and fused ring systems characteristic of these molecules. The synthesis of analogues allows for the exploration of structure-activity relationships (SAR), helping to identify the key pharmacophoric elements responsible for biological activity. nih.gov

For instance, the 3,4-diarylated pyrrole 2-carboxylic acid moiety is the core of the lamellarin class of natural products. chim.it By analogy, a dichlorinated pyrrole core can be used to generate novel analogues where the chlorine atoms replace the aryl groups or modify the electronic nature of the heterocyclic core. Such modifications are crucial for developing derivatives with improved therapeutic properties or for creating simplified probes to study the mechanism of action of the parent natural product.

Emerging Research Directions and Future Outlook for 4,5 Dichloro 1 Methyl 1h Pyrrole 2 Carboxylic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional syntheses of pyrrole (B145914) derivatives, such as the Paal-Knorr or Hantzsch methods, often rely on harsh conditions and volatile organic solvents. semanticscholar.orgnih.gov The future of synthesizing 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives is geared towards "green chemistry" principles to reduce environmental impact and improve efficiency. semanticscholar.orgnih.gov

Key areas of development include:

Eco-friendly Solvents and Catalysts: Research is moving towards using greener solvents like water or deep eutectic solvents, which are less toxic and more sustainable. beilstein-journals.org The use of heterogeneous catalysts, nanoparticles, and biosourced catalysts like chitosan (B1678972) is also being explored to facilitate easier separation and recycling, minimizing waste. nih.govnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic activation are being employed to accelerate reaction times from hours to minutes, significantly reducing energy consumption compared to conventional heating. semanticscholar.orgnih.gov Mechanochemical synthesis, which involves solvent-free reactions in a ball mill, represents another promising, low-energy avenue. nih.govresearchgate.net

Chemo-enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach. Future synthetic routes could involve ω-transaminases for the key amination step in forming the pyrrole ring from ketone precursors. nih.gov Furthermore, the selective installation of chlorine atoms could be achieved using flavin-dependent halogenase enzymes, which operate under mild conditions and can offer high regioselectivity, potentially avoiding the need for harsh chlorinating agents. acs.orgagarwallab.com

Exploration of Undiscovered Reactivity Profiles

The two distinct chlorine atoms at the C4 and C5 positions of the pyrrole ring present an opportunity for selective functionalization, which remains largely unexplored. The future in this area lies in leveraging modern synthetic methods to precisely modify one chlorine atom while leaving the other intact, opening a door to a vast, untapped chemical space.

The primary focus is on transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.org By drawing analogies from studies on other dihaloheterocycles like dichloropyridines and dichloropyrimidines, it is anticipated that the reactivity of the C4-Cl and C5-Cl bonds can be modulated. nih.govnih.gov

Potential avenues for exploration include:

Ligand-Controlled Selectivity: In palladium-catalyzed reactions such as Suzuki or Stille couplings, the choice of ligand can dramatically influence which halogen is targeted. nih.gov Sterically hindered ligands could favor reaction at one position, while different ligand classes could invert this selectivity, allowing for the programmed synthesis of diverse derivatives.

One-Pot Sequential Couplings: By carefully controlling reaction conditions (e.g., temperature, solvent, catalyst), it may be possible to perform sequential cross-couplings in a single reaction vessel. nih.gov This would enable the efficient and rapid construction of complex molecules with different substituents at the C4 and C5 positions.

Nickel-Catalyzed Reactions: Nickel catalysis is emerging as a powerful and cost-effective alternative to palladium for C-C and C-heteroatom bond formation, often displaying unique reactivity and functional group tolerance. uni-regensburg.de Exploring nickel-catalyzed photoredox reactions could unveil novel transformations for this scaffold.

Advanced Computational Modeling for De Novo Design

Computational chemistry is a transformative tool for accelerating the discovery of new molecules with desired properties, reducing the reliance on costly and time-consuming trial-and-error synthesis. For a scaffold like this compound, in silico methods can guide the design of new derivatives with enhanced bioactivity.

Future research will likely employ a multi-faceted computational approach:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, 3D-QSAR models can be built. rsc.orgresearchgate.net These models generate contour maps that visualize how steric, electrostatic, and hydrophobic properties at different positions on the molecule correlate with activity, providing a roadmap for designing more potent compounds. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as an enzyme active site. nih.gov For example, derivatives could be docked into the active sites of key enzymes in fungi or insects to predict their inhibitory potential and understand the key molecular interactions, such as hydrogen bonds or halogen bonds, that drive binding. nih.govrsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov This provides a more dynamic and realistic view of the binding interactions, helping to validate and refine the de novo designs before committing to their synthesis.

Density Functional Theory (DFT) Calculations: DFT can be used to understand the fundamental electronic structure, geometry, and reactivity of the molecule and its derivatives, aiding in the prediction of reaction outcomes and the rationalization of observed biological activities. researchgate.netacs.org

Expanding the Scope of Bioactivity Profiling in Non-Human Systems

While pyrrole derivatives are known for a wide range of biological effects, the potential of this compound and its analogues in non-human systems, particularly agriculture, is a significant area for future research. Halogenated phenylpyrroles, such as fludioxonil (B1672872) and chlorfenapyr (B1668718), are already successful commercial pesticides, indicating the promise of this chemical class. nih.govccspublishing.org.cnresearchhub.com

Emerging research directions include:

Antifungal Activity: Phenylpyrrole derivatives are known to be effective against a range of phytopathogenic fungi. nih.govmdpi.com Future work will involve screening new derivatives against economically important plant pathogens like Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. mdpi.com Structure-activity relationship studies have shown that substituents on the pyrrole ring are crucial for activity. nih.gov

Insecticidal and Acaricidal Properties: Halogenated pyrroles like chlorfenapyr function by uncoupling oxidative phosphorylation in insects. biolmolchem.com New analogues can be synthesized and tested against major agricultural pests, such as the cotton leafworm (Spodoptera littoralis), to identify novel insecticidal agents. acs.orgnih.gov

Herbicidal and Plant Growth Regulation: Certain pyrrole compounds have shown significant herbicidal effects, with N-alkylated derivatives proving particularly effective. ccspublishing.org.cn There is also evidence that some pyrrole structures can act as plant growth regulators, promoting root development or enhancing seed germination, opening a potential dual-use application in crop management. ccspublishing.org.cngoogle.com

| Compound Class | Activity Type | Target Organism/System | Key Findings | Reference |

|---|---|---|---|---|

| Phenylpyrrole-Substituted Tetramic Acids | Antifungal | Botrytis cinerea | A derivative showed 82.2% inhibition. Medium-sized alkyl groups on the carbonate moiety appeared to enhance activity. | mdpi.com |

| Phenylpyrrole Analogues of Lycogalic Acid | Antifungal | Rhizoctonia cerealis | Carboxylic acid-containing derivatives showed over 90% fungicidal activity, suggesting potential as water-soluble fungicides. | nih.gov |

| Cyano-Aryl-Pyrrole Derivatives | Insecticidal | Spodoptera littoralis (Cotton Leafworm) | Several derivatives demonstrated high insecticidal bioefficacy with LC50 values in the low ppm range. | nih.gov |

| Alkyl Analogues of Chlorfenapyr | Herbicidal | Pigweed, Brassica campestris | A specific analogue showed 100% inhibitory effect on pigweed at 375 g/ha. | ccspublishing.org.cn |

| Substituted Pyrrole Derivatives | Plant Growth Regulation | Orobanche cumana seeds | A compound was found to promote seed germination with a 68% rate at a very low concentration (0.01 mg/L). | ccspublishing.org.cn |

Potential in Materials Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it an intriguing candidate for applications beyond biology, particularly in materials science and supramolecular chemistry.

Organic Semiconductors: Pyrrole is an electron-rich aromatic heterocycle, a property that is highly desirable for creating p-type organic semiconducting materials. acs.orgresearchgate.net Although synthetic challenges have limited their use, computational screening suggests that stable pyrrole-based materials can be designed. nih.gov The core structure of the title compound could be incorporated into larger π-conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgbohrium.com

Supramolecular Assembly via Halogen Bonding: Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species. nih.gov The two chlorine atoms on the pyrrole ring are potential halogen bond donors. This interaction can be exploited for crystal engineering to guide the self-assembly of molecules into predictable, well-ordered supramolecular architectures such as tapes, sheets, or 3D frameworks. acs.orgacs.org

Coordination Polymers and Frameworks: The carboxylic acid group provides a classic coordination site (O-donor) for metal ions, while the pyrrole nitrogen and the chlorine atoms can act as weaker donors or participate in secondary interactions. This multi-functional nature allows the molecule to act as a versatile ligand for building coordination polymers or metal-organic frameworks (MOFs) with potentially interesting electronic, magnetic, or porous properties. The halogen atoms can form halogen bonds (M-Cl···Cl-C) that further stabilize and direct the final network structure. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-dichloro-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodology : Start with halogenation of the pyrrole core using chlorinating agents (e.g., N-chlorosuccinimide) under controlled conditions. Methylation at the N1 position can be achieved via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). Optimize yields using Design of Experiments (DoE) to test variables like temperature, stoichiometry, and solvent polarity. For example, a 2³ factorial design can systematically evaluate interactions between these factors .

- Data Example :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Solvent | DMF | THF |

| Reaction Time (h) | 6 | 24 |

Q. How can the crystal structure and hydrogen-bonding patterns of this compound be determined experimentally?

- Methodology : Use X-ray crystallography for precise structural determination. Dissolve the compound in a solvent mixture (e.g., EtOH/ethyl acetate) and allow slow evaporation to grow single crystals. Analyze hydrogen-bonding motifs (e.g., N–H⋯O and O–H⋯O interactions) using software like Mercury to identify dimeric or polymeric arrangements, as demonstrated in similar pyrrole-carboxylic acid systems .

Q. What spectroscopic techniques are most effective for characterizing purity and functional groups?

- Methodology :

- ¹H NMR : Confirm substitution patterns (e.g., methyl and chloro groups) and aromatic proton environments.

- LCMS/HRMS : Verify molecular weight and detect impurities.

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹).

- Example : In a related study, ¹H NMR (DMSO-d₆) for a pyrrole-carboxylic acid derivative showed distinct peaks at δ 2.56 (s, CH₃) and δ 12.43 (s, COOH) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology : Use quantum chemical calculations (e.g., Gaussian or ORCA) to predict electronic properties (HOMO-LUMO gaps) and reactive sites. Pair with molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes). For instance, ICReDD’s approach integrates computational predictions with experimental validation to streamline reaction design .

Q. What strategies resolve contradictions between experimental data and computational predictions in reaction mechanisms?

- Methodology :

Validate computational models with isotopic labeling or kinetic isotope effects (KIEs).

Use advanced spectroscopy (e.g., in-situ IR or Raman) to detect transient intermediates.

Cross-reference with databases like Reaxys to identify analogous reaction pathways.

- Case Study : Discrepancies in protonation states of intermediates can be resolved via pH-dependent NMR studies .

Q. How can membrane separation technologies improve purification of this acid from complex reaction mixtures?

- Methodology : Employ nanofiltration (NF) or reverse osmosis (RO) membranes with tailored pore sizes to separate the target compound from byproducts. Optimize transmembrane pressure and solvent composition using response surface methodology (RSM). This aligns with CRDC’s focus on membrane technologies for chemical engineering .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for the dichloro-substituted pyrrole?

- Methodology :

- Microreactors : Enhance heat/mass transfer to prevent side reactions (e.g., over-chlorination).

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., inline FTIR) to adjust parameters dynamically.

- Catalyst Screening : Test palladium or copper catalysts to direct chlorination to the 4,5-positions selectively .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data across different solvents?

- Approach :

Replicate experiments under standardized conditions (e.g., USP/EP guidelines).

Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity.

Validate via HPLC with a charged aerosol detector (CAD) for accurate quantification .

Q. Why might hydrogen-bonding patterns differ between crystallographic studies and solution-phase NMR data?

- Resolution : Solid-state interactions (e.g., crystal packing forces) often stabilize specific H-bond motifs absent in solution. Variable-temperature NMR or NOESY can probe dynamic H-bonding behavior in solution .

Methodological Resources

- Experimental Design : Leverage CRDC’s RDF2050112 subclass for reactor design principles and RSM .

- Structural Refinement : Follow Acta Crystallographica protocols for anisotropic displacement parameter refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.